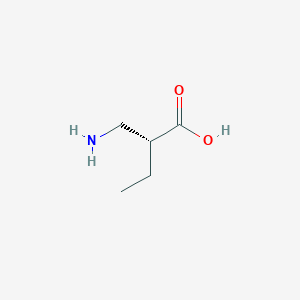

(R)-2-aminomethyl butyric acid

Description

Significance of Enantiomerically Pure α-Aminomethyl Carboxylic Acids in Synthetic Chemistry Research

The synthesis of enantiomerically pure compounds is a cornerstone of modern synthetic chemistry. Enantiomerically pure α-aminomethyl carboxylic acids are valuable building blocks, or "chiral synthons," for the construction of more complex molecules. Their importance stems from the fact that the biological activity of many pharmaceuticals and agrochemicals is often dependent on a specific enantiomer. The use of enantiomerically pure starting materials, such as (R)-2-aminomethyl butyric acid, can lead to more efficient and selective synthetic pathways.

In research, these compounds are instrumental in asymmetric synthesis, a field dedicated to the selective production of a single enantiomer. sciforum.netresearchgate.net Methodologies like the amidomalonate synthesis and reductive amination of α-keto acids are common strategies for preparing racemic mixtures of amino acids, which can then be resolved to isolate the desired enantiomer. libretexts.org Furthermore, enantioselective synthesis techniques, often employing chiral catalysts, aim to produce a specific enantiomer directly, bypassing the need for resolution. libretexts.org The development of such methods is a continuous area of investigation, with researchers exploring novel catalysts and reaction conditions to improve efficiency and enantioselectivity. scispace.com

Historical Context and Evolution of Research on Chiral Amino Acid Derivatives

The study of chirality dates back to the 19th century with Louis Pasteur's groundbreaking work on tartaric acid crystals. vt.educhemrxiv.orgresearchgate.net This discovery laid the foundation for understanding stereoisomerism in organic molecules. Research into amino acids and their derivatives has since become a vast and intricate field. Initially, the focus was on the proteinogenic amino acids, the fundamental components of proteins. However, scientific curiosity soon expanded to include non-proteinogenic and unnatural amino acid derivatives. chemrxiv.orgresearchgate.net

The evolution of analytical techniques has been pivotal in advancing research on chiral amino acid derivatives. Early methods relied on polarimetry to distinguish between enantiomers. The advent of chromatographic techniques, particularly high-performance liquid chromatography (HPLC) with chiral stationary phases (CSPs), revolutionized the separation and analysis of enantiomers. vt.edu These "Pirkle-type" columns, for example, utilize π-π interactions, hydrogen bonding, and steric interactions to achieve separation. vt.edu More recently, advanced spectroscopic methods like NMR spectroscopy and X-ray crystallography have provided detailed insights into the three-dimensional structure of these molecules. chemrxiv.orgresearchgate.netmdpi.com

The synthesis of chiral amino acid derivatives has also evolved significantly. Early methods often involved the resolution of racemic mixtures. libretexts.org Over time, the focus has shifted towards asymmetric synthesis, where the desired enantiomer is produced selectively from the outset. This has been made possible by the development of chiral auxiliaries, chiral catalysts, and enzymatic methods. sciforum.netwipo.int

Structural Elucidation and Stereochemical Assignment Methodologies for this compound in Research Contexts

Determining the precise three-dimensional arrangement of atoms, or stereochemistry, is crucial for understanding the properties and potential applications of a chiral molecule like this compound. A variety of analytical techniques are employed in research to achieve this.

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are fundamental tools for determining the connectivity of atoms within a molecule. For assigning the stereochemistry, chiral derivatizing agents or chiral solvating agents can be used to induce diastereomeric environments that are distinguishable by NMR.

Mass Spectrometry (MS): This technique provides information about the molecular weight and fragmentation pattern of a compound, confirming its elemental composition.

Chromatographic Methods:

Chiral High-Performance Liquid Chromatography (HPLC): HPLC using a chiral stationary phase is a powerful method for separating enantiomers and determining the enantiomeric excess (ee) of a sample. vt.edu The differential interaction of the enantiomers with the chiral stationary phase leads to different retention times, allowing for their separation and quantification.

Crystallographic Methods:

X-ray Crystallography: This is considered the gold standard for determining the absolute configuration of a crystalline compound. chemrxiv.orgresearchgate.netmdpi.com By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed three-dimensional model of the molecule can be constructed, unequivocally establishing its stereochemistry. mdpi.com

The combination of these methods provides a comprehensive structural characterization of this compound, confirming its identity, purity, and absolute configuration.

Data on this compound and Related Compounds

| Property | This compound |

| Molecular Formula | C₅H₁₁NO₂ |

| Molecular Weight | 117.15 g/mol nih.gov |

| IUPAC Name | (2R)-2-(aminomethyl)butanoic acid |

| CAS Number | 11355600 nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-(aminomethyl)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2/c1-2-4(3-6)5(7)8/h4H,2-3,6H2,1H3,(H,7,8)/t4-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBICVCPHTYGKKD-SCSAIBSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CN)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](CN)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

117.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Asymmetric Synthesis Methodologies for Enantiopure R 2 Aminomethyl Butyric Acid

Chemoenzymatic Approaches to (R)-2-Aminomethyl Butyric Acid Synthesis

Chemoenzymatic synthesis combines the selectivity of biocatalysts with the practicality of chemical reactions, offering an efficient and environmentally benign route to chiral molecules. nih.gov Enzymes, with their inherent chirality and high stereoselectivity, are powerful tools for the synthesis of enantiopure compounds like this compound.

Enzyme-Catalyzed Deracemization and Enantioselective Transformations

Enzyme-catalyzed deracemization is an elegant strategy that can theoretically convert a racemic mixture entirely into a single enantiomer. This can be achieved through a variety of enzymatic processes, including stereoselective oxidation or reduction reactions. For instance, a racemic mixture of a suitable precursor to 2-aminomethyl butyric acid could be subjected to an (S)-selective oxidase, which would convert the (S)-enantiomer to an achiral intermediate, leaving the desired (R)-enantiomer untouched. Subsequent separation would yield the enantiopure (R)-product.

Hydrolases are a class of enzymes that demonstrate high stereoselectivity in catalyzing hydrolysis reactions. mdpi.com Lipases, in particular, are widely used for the kinetic resolution of racemic carboxylic acids and their esters. nih.govnih.gov In a typical kinetic resolution, one enantiomer of a racemic ester is selectively hydrolyzed by the lipase (B570770), leaving the unreacted ester enriched in the other enantiomer. For the synthesis of this compound, a racemic ester precursor could be subjected to a lipase that preferentially hydrolyzes the (S)-ester, allowing for the isolation of the unreacted (R)-ester with high enantiomeric excess.

| Enzyme Class | Precursor Type | Transformation | Outcome |

| Oxidase | Racemic amine precursor | Selective oxidation of (S)-enantiomer | Enriched (R)-enantiomer |

| Lipase | Racemic ester of 2-aminomethyl butyric acid | Enantioselective hydrolysis of (S)-ester | Enriched (R)-ester |

| Amidase | Racemic amide of 2-aminomethyl butyric acid | Enantioselective hydrolysis of (S)-amide | Enriched (R)-amide |

Biocatalytic Resolution Strategies

Biocatalytic resolution is a widely employed method for the separation of enantiomers. This technique relies on the ability of enzymes to selectively react with one enantiomer in a racemic mixture, allowing for the separation of the two. A common approach for the synthesis of this compound would involve the enzymatic resolution of a racemic mixture of an appropriate derivative.

For example, the enzymatic kinetic resolution of racemic 2-methylbutyric acid has been explored using immobilized lipases. nih.gov Although this is a precursor to the target molecule, the principles are directly applicable. In such a process, the racemic acid is subjected to an esterification reaction catalyzed by a lipase in the presence of an alcohol. The enzyme selectively catalyzes the esterification of one enantiomer, leading to a mixture of an enantioenriched ester and the unreacted, enantioenriched acid. Subsequent separation and chemical modification of the unreacted this compound precursor would yield the desired product.

Asymmetric Catalytic Synthesis Routes to this compound

Asymmetric catalysis utilizes chiral catalysts to control the stereochemical outcome of a chemical reaction, providing a powerful and atom-economical approach to enantiopure compounds.

Chiral Auxiliary-Mediated Asymmetric Induction

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. wikipedia.org After the desired stereocenter has been established, the auxiliary is removed, yielding the enantiomerically enriched product.

In the context of synthesizing this compound, a chiral auxiliary, such as a pseudoephedrine or an oxazolidinone, could be attached to a suitable precursor molecule. wikipedia.orgnih.gov For instance, a prochiral α,β-unsaturated carboxylic acid derivative could be coupled with a chiral auxiliary. Subsequent conjugate addition of a nitrogen-containing nucleophile would be directed by the chiral auxiliary, leading to the formation of the desired stereocenter with high diastereoselectivity. Finally, removal of the chiral auxiliary would afford this compound.

| Chiral Auxiliary | Precursor Type | Key Reaction | Stereochemical Control |

| Pseudoephedrine | α,β-Unsaturated amide | Conjugate addition of an amine equivalent | Steric hindrance from the auxiliary directs the nucleophile to one face of the double bond. |

| Evans Oxazolidinone | α,β-Unsaturated imide | Conjugate addition of an amine equivalent | The chiral environment of the oxazolidinone controls the approach of the nucleophile. |

Asymmetric Hydrogenation and Reductive Amination Strategies

Asymmetric hydrogenation is a powerful technique for the synthesis of chiral compounds, involving the addition of hydrogen across a double bond in the presence of a chiral catalyst. wikipedia.org For the synthesis of this compound, a suitable unsaturated precursor, such as a dehydroamino acid derivative, could be subjected to asymmetric hydrogenation using a chiral rhodium or ruthenium catalyst. nih.govrsc.org

Asymmetric reductive amination is another highly effective method for the synthesis of chiral amines. nih.govresearchgate.netresearchgate.net This reaction involves the condensation of a ketone or aldehyde with an amine to form an imine, which is then asymmetrically reduced in situ. To synthesize this compound, a keto-acid precursor could be subjected to reductive amination with ammonia (B1221849) or a protected amine source in the presence of a chiral catalyst and a reducing agent like hydrogen gas. nih.gov

| Strategy | Precursor | Catalyst Type | Key Transformation |

| Asymmetric Hydrogenation | α,β-Unsaturated carboxylic acid derivative | Chiral Rhodium or Ruthenium phosphine (B1218219) complexes | Enantioselective addition of H2 across the C=C bond. |

| Asymmetric Reductive Amination | A suitable keto-acid | Chiral Iridium or Ruthenium complexes with chiral ligands | Enantioselective reduction of an in-situ formed imine. |

Organocatalytic and Transition Metal-Catalyzed Asymmetric Syntheses

In recent years, organocatalysis has emerged as a powerful tool in asymmetric synthesis, utilizing small organic molecules as catalysts. nih.gov For the synthesis of this compound, an organocatalytic Michael addition of a nucleophilic nitrogen source to a suitable α,β-unsaturated ester or aldehyde could be employed. Chiral primary or secondary amines, or chiral phosphoric acids are common catalysts for such transformations.

Transition metal-catalyzed reactions, beyond hydrogenation and reductive amination, also offer versatile routes. mdpi.comresearchgate.net For example, a transition metal-catalyzed asymmetric allylic amination of a suitable allylic substrate could be envisioned. In this approach, a chiral ligand would control the stereoselectivity of the nucleophilic attack by an amine equivalent.

Chiral Pool-Based Synthetic Strategies Utilizing Precursors for this compound

Chiral pool synthesis is a highly effective strategy that utilizes readily available, enantiomerically pure natural products as starting materials. ankara.edu.trmdpi.com Naturally occurring α-amino acids are a primary component of this chiral pool, offering a diverse range of stereocenters and functional groups that can be chemically manipulated to build more complex target molecules. mdpi.comresearchgate.net

For the synthesis of this compound, a plausible precursor from the chiral pool is L-glutamic acid. The synthetic design involves retaining the inherent chirality of the starting material while modifying its carbon skeleton and functional groups. A general conceptual pathway initiating from L-glutamic acid could involve the following key transformations:

Protection: The amino and carboxylic acid groups of L-glutamic acid are first protected to prevent unwanted side reactions in subsequent steps.

Side-Chain Homologation: The γ-carboxylic acid side chain is selectively targeted for a one-carbon extension. This could be achieved through various methods, such as reduction to an alcohol, conversion to a leaving group, and subsequent displacement with a cyanide nucleophile, followed by hydrolysis.

Decarboxylation: The original α-carboxylic acid group is removed. A Barton radical decarboxylation or a similar method can be employed to excise this group, effectively shifting the stereocenter relative to the new carbon backbone.

Functional Group Interconversion: The newly introduced carboxyl group is converted into an aminomethyl group. This can be accomplished via reduction to an alcohol, followed by conversion to an azide (B81097) and subsequent reduction, or through a Curtius or Hofmann rearrangement of a carboxylic acid derivative.

Deprotection: Finally, the protecting groups are removed to yield the target molecule, this compound.

This strategy capitalizes on the stereochemical integrity of the starting material to ensure the final product is obtained in high enantiomeric purity. The versatility of α-amino acids as chiral building blocks allows for numerous variations in the synthetic route, tailored to optimize yields and stereocontrol. researchgate.net

Diastereoselective Synthesis and Subsequent Separation Methodologies

An alternative and powerful approach to enantiopure compounds is diastereoselective synthesis, which often involves the temporary attachment of a chiral auxiliary to an achiral substrate. sigmaaldrich.com This auxiliary directs the stereochemical outcome of a subsequent reaction, creating a new stereocenter with a strong preference for one configuration over the other. osi.lv The resulting diastereomers, which have different physical properties, can then be separated, and the chiral auxiliary can be cleaved and recycled. sigmaaldrich.com

Evans oxazolidinones are among the most reliable and widely used chiral auxiliaries for the asymmetric alkylation of carboxylic acid derivatives. researchgate.net A synthetic route to this compound using this methodology would typically begin with an achiral dicarboxylic acid derivative.

A representative synthesis can be outlined as follows:

Auxiliary Attachment: An achiral precursor, such as ethyl malonate, is first N-acylated with a chiral oxazolidinone, for instance, (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone.

Diastereoselective Alkylation: The N-acylated oxazolidinone is treated with a strong base, such as sodium hexamethyldisilazide (NaHMDS) or lithium diisopropylamide (LDA), to form a chiral enolate. This enolate is then reacted with an ethylating agent like ethyl iodide. The steric bulk of the chiral auxiliary effectively shields one face of the enolate, forcing the electrophile (the ethyl group) to approach from the less hindered face, thus creating a new stereocenter with high diastereoselectivity. rsc.org

Introduction of the Aminomethyl Group: The second acidic proton of the malonate derivative can be substituted with a protected aminomethyl group. Electrophiles like benzyl (B1604629) N-(acetoxymethyl)carbamate can be used to directly introduce this functionality in a single step. rsc.org

Auxiliary Removal: The chiral auxiliary is cleaved, typically through hydrolysis with lithium hydroxide (B78521) or saponification, to yield a dicarboxylic acid derivative. This step is designed to be non-destructive to the newly formed stereocenter.

Decarboxylation and Deprotection: The malonic acid derivative is then decarboxylated by heating, and the protecting group on the amine is removed to afford the final product, this compound.

The success of this method hinges on the high diastereoselectivity of the alkylation step, which often exceeds 95% diastereomeric excess (de). The subsequent separation of any minor diastereomer, if necessary, is typically straightforward using standard techniques like column chromatography.

Table 1: Comparison of Asymmetric Synthesis Strategies

Compound Reference Table

Advanced Analytical and Spectroscopic Research Methodologies for R 2 Aminomethyl Butyric Acid

Chiral Chromatographic Techniques for Enantiomeric Purity Assessment (e.g., HPLC, GC)

The enantiomeric purity of (R)-2-aminomethyl butyric acid is a critical quality attribute, and chiral chromatography is the definitive method for its assessment. Both high-performance liquid chromatography (HPLC) and gas chromatography (GC) can achieve effective separation of its enantiomers.

High-Performance Liquid Chromatography (HPLC): Direct separation of amino acid enantiomers is achievable on chiral stationary phases (CSPs) without the need for derivatization. sigmaaldrich.com Macrocyclic glycopeptide-based CSPs, such as those employing teicoplanin, are particularly effective for polar and ionic compounds like amino acids. sigmaaldrich.com Another approach involves using chiral crown ether-based columns. For instance, a method developed for the related compound 2-aminobutanamide (B112745) utilizes a CROWNPAK CR(+) column to achieve separation. researchgate.net The selection of the mobile phase, typically a mixture of an organic solvent and an acidic aqueous solution, is crucial for optimizing resolution. researchgate.net In some cases, pre-column derivatization can be employed to enhance separation and detection. researchgate.net

| Technique | Chiral Stationary Phase (CSP) | Mobile Phase Example | Detection | Principle |

|---|---|---|---|---|

| Chiral HPLC | Crown Ether (e.g., CROWNPAK CR(+)) | 0.05% Perchloric acid solution | UV (200 nm) | Enantiomers form diastereomeric complexes with the chiral crown ether, leading to different retention times. researchgate.net |

| Chiral HPLC | Macrocyclic Glycopeptide (e.g., Astec CHIROBIOTIC T) | Methanol/Water/Acid | UV/MS | Separation is based on multiple interactions including hydrogen bonding, ionic interactions, and steric repulsion between the analyte and the chiral selector. sigmaaldrich.com |

| Chiral HPLC (with derivatization) | Polymer from L-tartaric acid | Hexane/Isopropanol | UV | The analyte is first reacted with a derivatizing agent (e.g., aniline) to form diastereomers that are more easily separated on a chiral column. researchgate.net |

Gas Chromatography (GC): For GC analysis, derivatization of the amino and carboxylic acid groups is typically required to increase volatility. The resulting derivatives can then be separated on a chiral capillary column. Stationary phases composed of derivatized cyclodextrins are widely used for this purpose. gcms.cz For example, a CP-Chirasil-Dex CB stationary phase has been successfully used for the enantiomeric separation of similar compounds like 2-methylbutanoic acid. icm.edu.pl This technique offers high resolution and sensitivity, making it suitable for determining enantiomeric ratios even in complex matrices. icm.edu.pl

| Technique | Chiral Stationary Phase (CSP) | Principle | Detection |

|---|---|---|---|

| Chiral GC | Derivatized Cyclodextrins (e.g., CP-Chirasil-Dex CB) | The chiral stationary phase forms transient diastereomeric complexes with the enantiomers of the derivatized analyte, allowing for their separation based on differences in volatility and interaction strength. gcms.czicm.edu.pl | Mass Spectrometry (MS), Flame Ionization Detector (FID) |

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) Spectroscopy for Stereochemical Confirmation

CD and ORD are powerful, non-destructive spectroscopic techniques that provide information about the stereochemistry of chiral molecules.

Circular Dichroism (CD): CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. libretexts.org An optically active molecule will exhibit a unique CD spectrum, characterized by positive or negative peaks (known as Cotton effects) in the regions of its UV-Vis absorption bands. nih.gov For this compound, the chromophore of interest is the carboxylic acid group. The sign and magnitude of the Cotton effect associated with the n → π* transition of this group can be used to confirm the absolute configuration of the chiral center. mdpi.com Vibrational Circular Dichroism (VCD), which operates in the infrared region, can also be used to analyze the stereochemistry by probing the vibrational modes of the molecule. researchgate.net

Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of optical rotation as a function of the wavelength of plane-polarized light. kud.ac.inwikipedia.org An ORD spectrum displays the variation in specific rotation across a range of wavelengths. wikipedia.org Similar to CD, ORD spectra of chiral molecules exhibit Cotton effects—anomalous changes in rotation—in the vicinity of an absorption band. kud.ac.in A positive Cotton effect corresponds to a peak (maximum rotation) at a longer wavelength and a trough (minimum rotation) at a shorter wavelength, while a negative Cotton effect shows the opposite behavior. The shape and sign of the Cotton effect curve in the ORD spectrum of this compound provide definitive evidence for its absolute (R) configuration.

| Technique | Phenomenon Measured | Information Obtained | Key Feature |

|---|---|---|---|

| Circular Dichroism (CD) | Differential absorption of left and right circularly polarized light (ΔA = AL - AR). libretexts.org | Confirmation of absolute configuration and conformational analysis. | Cotton Effect (positive or negative peaks corresponding to absorption bands). nih.gov |

| Optical Rotatory Dispersion (ORD) | Variation of optical rotation with the wavelength of light. wikipedia.org | Confirmation of absolute configuration. | Cotton Effect (characteristic peak and trough in the rotation curve near an absorption band). kud.ac.in |

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Analysis

High-resolution NMR spectroscopy is an indispensable tool for the complete structural elucidation of this compound.

¹H NMR: The proton NMR spectrum provides information on the number of different proton environments, their chemical shifts, and their spatial relationships through spin-spin coupling. docbrown.info For this compound, distinct signals would be expected for the methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and aminomethyl (CH₂NH₂) protons. The coupling constants (J-values) between adjacent protons help to confirm the connectivity of the carbon backbone.

¹³C NMR: The carbon NMR spectrum reveals the number of chemically non-equivalent carbon atoms. nih.gov Signals for the methyl, methylene, methine, aminomethyl, and carbonyl carbons can be assigned to confirm the carbon framework of the molecule.

2D NMR Techniques: Advanced two-dimensional NMR experiments are used for unambiguous assignment and conformational analysis.

COSY (Correlation Spectroscopy) establishes ¹H-¹H coupling correlations, confirming which protons are on adjacent carbons.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded ¹H and ¹³C atoms, allowing for definitive carbon assignments. hmdb.ca

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds away, which helps to piece together the entire molecular structure. bmrb.io

NOESY (Nuclear Overhauser Effect Spectroscopy) can provide information about the through-space proximity of protons, aiding in the determination of the molecule's preferred conformation in solution.

| Nucleus | Atom Position (CH₃-CH₂-CH(CH₂NH₂)-COOH) | Expected Chemical Shift Range (ppm) | Expected Multiplicity (¹H NMR) |

|---|---|---|---|

| ¹H | -CH₃ | 0.8 - 1.0 | Triplet |

| ¹H | -CH₂- (ethyl) | 1.4 - 1.7 | Multiplet |

| ¹H | -CH- | 2.2 - 2.5 | Multiplet |

| ¹H | -CH₂NH₂ | 2.8 - 3.2 | Multiplet |

| ¹³C | -CH₃ | 10 - 15 | N/A |

| ¹³C | -CH₂- (ethyl) | 25 - 30 | N/A |

| ¹³C | -CH- | 40 - 45 | N/A |

| ¹³C | -CH₂NH₂ | 45 - 50 | N/A |

| ¹³C | -COOH | 175 - 180 | N/A |

Mass Spectrometry-Based Methods for Tracing Isotopic Labels and Metabolite Identification in Research

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is a highly sensitive technique for quantitative analysis and structural characterization, making it ideal for metabolic studies. nih.gov

Tracing Isotopic Labels: To study the metabolic fate of this compound, a version of the molecule labeled with stable isotopes (e.g., ¹³C, ²H, or ¹⁵N) can be synthesized. This isotopically labeled compound is chemically identical to the unlabeled version but has a higher mass. When administered in a biological system, the labeled compound and its metabolites can be tracked and differentiated from their endogenous counterparts by MS. nih.gov The mass spectrometer detects the specific mass increase corresponding to the incorporated isotope(s), allowing for the selective monitoring of the compound's absorption, distribution, metabolism, and excretion. ckisotopes.com

Metabolite Identification: LC-MS/MS is the primary tool for identifying the products of metabolism. nih.gov After separation by LC, the parent compound and its potential metabolites are ionized (e.g., by electrospray ionization, ESI) and analyzed. A high-resolution mass spectrometer (like a QTOF or Orbitrap) can determine the accurate mass of a metabolite, providing its elemental formula. nih.gov Subsequently, tandem mass spectrometry (MS/MS) is performed. In this process, the metabolite ion is isolated, fragmented, and the resulting fragment ions are analyzed. mycompoundid.org The fragmentation pattern provides a structural fingerprint that can be used to elucidate the chemical structure of the metabolite, for example, identifying modifications such as hydroxylation, glucuronidation, or oxidation.

| Application | Methodology | Instrumentation | Key Information Provided |

|---|---|---|---|

| Metabolic Tracing | Administration of a stable isotope-labeled (e.g., ¹³C, ²H) version of the compound. | LC-MS | Allows for differentiation of the exogenous compound and its metabolites from the endogenous biological matrix, enabling pharmacokinetic studies. nih.gov |

| Metabolite Identification | Analysis of biological samples to find new molecular species derived from the parent compound. | High-Resolution LC-MS/MS (e.g., QTOF, Orbitrap) | Provides accurate mass for determining the elemental composition of metabolites and fragmentation patterns (MS/MS spectra) for structural elucidation. nih.govmycompoundid.org |

X-ray Crystallography and Single-Crystal Diffraction Studies of this compound and its Derivatives

X-ray crystallography is the gold standard for determining the three-dimensional structure of a molecule in the solid state. mdpi.com This technique provides an unambiguous determination of bond lengths, bond angles, and, most importantly for a chiral molecule, the absolute configuration of its stereocenters.

The process involves growing a high-quality single crystal of this compound or a suitable crystalline derivative (e.g., an N-protected version like an Fmoc derivative). nih.govmdpi.com This crystal is then mounted in an X-ray diffractometer and irradiated with a beam of X-rays. The crystal diffracts the X-rays in a specific pattern, which is recorded by a detector. rsc.org

The analysis of the diffraction pattern allows for the calculation of an electron density map of the molecule. This map is then used to build a precise 3D model of the molecule's structure within the crystal lattice. rsc.org For this compound, this would not only confirm the connectivity of the atoms but would also provide unequivocal proof of the (R) configuration at the chiral center. The analysis can also reveal details about intermolecular interactions, such as hydrogen bonding, within the crystal packing. nih.gov

| Parameter | Example Data (based on a similar structure) nih.gov | Significance |

|---|---|---|

| Crystal System | Orthorhombic | Describes the symmetry of the unit cell. |

| Space Group | P2₁2₁2₁ | Defines the symmetry elements within the crystal lattice; this specific group is chiral. |

| Unit Cell Dimensions | a, b, c (in Å); α, β, γ (in °) | Defines the size and shape of the repeating unit of the crystal. |

| Resolution | e.g., 0.8 Å | A measure of the level of detail in the electron density map; lower numbers are better. nih.gov |

| Flack Parameter | Close to 0 | A value used in the crystallographic refinement that confirms the absolute stereochemistry of the enantiomer present in the crystal. A value near zero for a known R-precursor confirms the R-configuration. nih.gov |

Computational and Theoretical Studies on R 2 Aminomethyl Butyric Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental for predicting the electronic structure and reactivity of molecules. researchgate.netacs.org For (R)-2-aminomethyl butyric acid, these calculations can determine a variety of molecular descriptors.

In its physiological state, the molecule likely exists as a zwitterion, with a protonated amine group (-NH3+) and a deprotonated carboxyl group (-COO⁻). acs.orgwikipedia.org Quantum chemical methods can model this state, as well as the neutral form, to predict properties like dipole moment, ionization energy, electron affinity, and molecular orbital energies (HOMO/LUMO). nih.gov The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), known as the HOMO-LUMO gap, is a key indicator of chemical reactivity and stability. researchgate.net

Molecular electrostatic potential (MEP) maps can also be generated, which visualize the charge distribution across the molecule. For the zwitterionic form of this compound, these maps would show concentrated negative potential around the carboxylate group and positive potential around the ammonium (B1175870) group, highlighting the regions most likely to engage in electrostatic interactions.

Table 1: Representative Quantum Chemical Descriptors Predicted for a GABA Analog This table illustrates the type of data generated from DFT calculations for a molecule similar to this compound. The values are hypothetical and for representative purposes.

| Descriptor | Predicted Value (Zwitterion) | Predicted Value (Neutral) |

|---|---|---|

| HOMO Energy | -9.8 eV | -6.5 eV |

| LUMO Energy | -0.5 eV | -0.2 eV |

| HOMO-LUMO Gap | 9.3 eV | 6.3 eV |

| Dipole Moment | 12.5 D | 3.1 D |

| Ionization Potential | 9.8 eV | 6.5 eV |

Conformational Analysis and Energy Landscape Mapping Using Molecular Mechanics and Dynamics Simulations

The biological function of flexible molecules like this compound is intrinsically linked to their conformational preferences. nih.govwikipedia.org Molecular mechanics (MM) and molecular dynamics (MD) simulations are the primary tools used to explore the vast conformational space of such molecules. nih.gov

Molecular Mechanics (MM) calculations use classical force fields to rapidly estimate the potential energy of different molecular conformations. By systematically rotating the rotatable bonds (e.g., C-C bonds in the butyl chain, C-N bond), a potential energy surface can be mapped. This map reveals the low-energy, stable conformations (conformers) and the energy barriers between them. For this compound, this analysis would identify whether folded or extended structures are more stable. In the gas phase, a folded conformation is often favored due to intramolecular hydrogen bonding between the amino and carboxyl groups. wikipedia.org

Molecular Dynamics (MD) simulations provide a dynamic view of the molecule's behavior over time, typically in a simulated solvent environment like water. tandfonline.comtandfonline.com An MD simulation tracks the motions of every atom in the system over nanoseconds or longer, governed by the forces described by a force field. nsf.gov This allows for the observation of conformational transitions and the calculation of the relative populations of different conformers at a given temperature. Such simulations are crucial for understanding how the molecule behaves in a biological context. nih.govmdpi.com

Table 2: Example of Conformational Energy Analysis This table provides illustrative data from a hypothetical conformational search for this compound, showing the relative energies of different conformers.

| Conformer | Description | Relative Energy (kcal/mol) | Key Dihedral Angle (N-C-C-C) |

|---|---|---|---|

| 1 (Global Minimum) | Folded (Intramolecular H-bond) | 0.00 | -65° (gauche) |

| 2 | Extended | 2.15 | 178° (trans) |

| 3 | Partially Folded | 1.50 | 70° (gauche) |

In Silico Modeling of Enantioselective Recognition and Molecular Interactions

A critical aspect of a chiral molecule's function is its ability to be recognized differently from its enantiomer by other chiral molecules, such as biological receptors or enzymes. tandfonline.com In silico techniques like molecular docking and advanced MD simulations are used to model these enantioselective interactions. arabjchem.orgnih.gov

Molecular Docking studies would place this compound and its (S)-enantiomer into the binding site of a target protein (e.g., a GABA receptor or transporter). The docking algorithm samples various orientations and conformations of the ligand within the binding site and scores them based on factors like electrostatic complementarity and hydrogen bonding. arabjchem.org A significant difference in the docking scores between the (R) and (S) enantiomers would predict enantioselective binding.

Quantum Mechanics/Molecular Mechanics (QM/MM) simulations can provide even greater accuracy. nih.gov In this hybrid method, the ligand and the immediate amino acid residues of the binding site are treated with high-level quantum mechanics, while the rest of the protein and solvent are treated with classical molecular mechanics. This approach can accurately model the free-energy differences in binding between enantiomers, providing a quantitative prediction of enantioselectivity. nih.govnih.gov Studies on similar systems have shown that differences in electrostatic stabilization at the transition state of binding can be a key driver of chiral recognition. nih.gov

Prediction of Spectroscopic Properties from First Principles

Quantum chemical calculations can predict spectroscopic properties from first principles, which is invaluable for structure verification and analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: DFT, often using the Gauge-Including Atomic Orbital (GIAO) method, can accurately predict the ¹H and ¹³C NMR chemical shifts for a given molecular structure. acs.orgnih.govacs.org By calculating the theoretical spectra for different low-energy conformers and averaging them based on their predicted populations (from MD or MM), a final predicted spectrum can be generated. This can be compared with experimental data to confirm the structure or to help assign peaks in a complex spectrum. researchgate.netnih.gov

Vibrational Spectroscopy: The same quantum mechanical models can calculate vibrational frequencies, which correspond to the peaks observed in Infrared (IR) and Raman spectra. These calculations help in assigning specific vibrational modes to the functional groups of this compound, such as the C=O stretch of the carboxylic acid and the N-H bends of the amino group.

Derivatization and Analog Generation for Mechanistic Probing in Academic Research

Synthesis of Isotopically Labeled (R)-2-Aminomethyl Butyric Acid for Biochemical Pathway Elucidation

Isotopic labeling, the substitution of an atom with its isotope, is a powerful technique for tracing the metabolic fate and molecular interactions of this compound without altering its fundamental chemical properties. The synthesis of labeled variants enables researchers to use sensitive analytical methods like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy to follow the compound through complex biological systems. alfa-chemistry.com

The primary stable isotopes used for labeling organic molecules are deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N). Synthetic strategies for introducing these labels into the this compound scaffold are varied and depend on the desired label and position.

Nitrogen-15 (¹⁵N) Labeling: The amino group is a logical target for ¹⁵N labeling. This can be achieved by using ¹⁵N-enriched precursors, such as ¹⁵N-ammonium chloride (¹⁵NH₄Cl) or ¹⁵N-ammonia (¹⁵NH₃), in the amination step of the synthesis. alfa-chemistry.com Tracking ¹⁵N-labeled compounds allows for direct characterization of nitrogen metabolism and is widely used in NMR-based studies of protein structure and amino acid metabolism. nih.govnih.gov

Carbon-13 (¹³C) Labeling: Carbon atoms within the butyric acid backbone can be replaced with ¹³C. For instance, labeling the carboxyl carbon can be accomplished using potassium cyanide enriched with ¹³C (K¹³CN) as a precursor to build the acid functionality. nih.gov Alternatively, methods like visible light-driven carboxylation with ¹³C-formate can introduce the label at specific C-H bonds. chemrxiv.org ¹³C-labeling is invaluable for tracing carbon flow in metabolic pathways and for advanced NMR studies to probe molecular structure and dynamics. rsc.org

Deuterium (²H) Labeling: Deuterium labels can be introduced at non-exchangeable C-H positions. This is often accomplished through methods such as the copper-catalyzed coupling of an appropriate precursor with a deuterated Grignard reagent. nih.gov Deuterium labeling is useful in metabolic studies and for investigating reaction mechanisms, as the increased mass can produce a kinetic isotope effect. targetmol.com

These labeled compounds serve as tracers, allowing for the unambiguous identification of the molecule and its metabolites in complex biological matrices like cell lysates or tissues. researchgate.net

Table 1: Isotopically Labeled Analogs of this compound and Their Applications This table is interactive. You can sort and filter the data.

| Isotope | Potential Labeling Position | Synthetic Precursor Example | Primary Research Application | Analytical Technique |

|---|---|---|---|---|

| ¹⁵N | Aminomethyl Group (-CH₂NH₂) | ¹⁵NH₄Cl | Tracing nitrogen metabolism, protein binding studies | NMR, Mass Spectrometry |

| ¹³C | Carboxyl Carbon (-COOH) | K¹³CN | Elucidating metabolic pathways (carbon flow) | NMR, Mass Spectrometry |

| ¹³C | Butyric Acid Backbone | ¹³C-labeled alkyl halides | Structural biology, conformational analysis | Solid-State NMR |

Development of Fluorescent and Spin-Labeled Analogs for Spectroscopic Probes

To visualize and quantify the localization and interaction of this compound in real-time, researchers synthesize analogs containing spectroscopic probes. These include fluorescent tags (fluorophores) and paramagnetic spin labels.

Fluorescent Analogs: A fluorescent probe can be covalently attached to the this compound molecule, typically at the primary amine, which is a convenient site for chemical modification. sigmaaldrich.com A wide variety of fluorophores can be used, each with distinct spectroscopic properties. The choice of fluorophore depends on the specific application, such as the desired color (excitation and emission wavelengths), environmental sensitivity, or use in Förster resonance energy transfer (FRET) experiments. acs.org

Common strategies for labeling involve reacting the amino group with an N-hydroxysuccinimidyl (NHS) ester or isothiocyanate derivative of a fluorophore. sigmaaldrich.com The resulting fluorescent analog can be used in techniques like fluorescence microscopy to image its distribution in cells or tissues, or in fluorescence polarization assays to quantify binding to target proteins. nih.govnih.gov

Table 2: Potential Fluorescent Probes for Derivatizing this compound This table is interactive. You can sort and filter the data.

| Fluorophore Class | Example Compound | Approx. Ex/Em (nm) | Key Research Application |

|---|---|---|---|

| Fluorescein | Fluorescein isothiocyanate (FITC) | 495 / 519 | Fluorescence microscopy, immunoassays |

| Coumarin | 7-Amino-4-methyl-3-coumarinylacetic acid | 350 / 450 | FRET donor, pH sensing |

| Pyrene | Pyrenebutyric acid | 340 / 375-395 | Probing local environment polarity and viscosity |

Spin-Labeled Analogs: Spin-labeling involves attaching a stable radical, most commonly a nitroxide moiety like TEMPO (2,2,6,6-tetramethylpiperidinyloxyl), to the molecule. These analogs are studied using electron paramagnetic resonance (EPR) spectroscopy. EPR provides detailed information on the mobility of the spin label, its distance from other paramagnetic centers, and the polarity of its microenvironment. This technique is particularly powerful for investigating conformational changes in receptors or enzymes upon binding of the labeled ligand. While less common than fluorescence, it offers unique insights into the dynamics of molecular interactions.

Preparation of Solid-Phase Supports and Immobilized Derivatives for Research Applications

Immobilizing this compound onto a solid support, such as a polymer resin, is a crucial technique for various research applications, most notably for affinity chromatography. nih.gov This method allows for the isolation and purification of proteins or other biomolecules that specifically bind to the compound.

The process typically begins with the protection of the amino group, often with a fluorenylmethyloxycarbonyl (Fmoc) group. chemimpex.com The resulting Fmoc-protected this compound can then be covalently attached to a functionalized resin via its free carboxyl group. beilstein-journals.orgechobiosystems.com Various resins, such as Wang or Rink amide resins, can be used depending on the desired linker chemistry and cleavage conditions. nih.govresearchgate.net

Once the molecule is immobilized, a cell lysate or protein mixture is passed over the resin. Target proteins that recognize and bind to the this compound moiety are retained on the support, while non-binding proteins are washed away. The bound proteins can then be eluted and identified using techniques like mass spectrometry. This approach is instrumental in identifying the cellular targets of bioactive small molecules.

Table 3: Common Components for Solid-Phase Immobilization This table is interactive. You can sort and filter the data.

| Component | Example | Function |

|---|---|---|

| Solid Support | Polystyrene Resin, Agarose Beads | Insoluble matrix for attachment. |

| Protecting Group | Fmoc (Fluorenylmethyloxycarbonyl) | Temporarily blocks the amine to direct the coupling reaction to the carboxyl group. peptide.comnih.gov |

| Linker | Wang Linker, Rink Amide Linker | Connects the molecule to the resin; determines cleavage conditions. researchgate.netnih.gov |

Synthesis of Structural Analogs for Exploring Molecular Recognition and Binding Mechanisms (Non-Pharmacological)

To understand how this compound interacts with its biological targets on a molecular level, researchers synthesize a library of structural analogs. By systematically altering specific parts of the molecule and measuring the effect of these changes on binding affinity or function, a structure-activity relationship (SAR) can be established. This non-pharmacological approach is aimed at mapping the steric and electronic requirements of the binding pocket.

For instance, if this compound interacts with a receptor like the γ-aminobutyric acid (GABA) receptor, analogs can be designed to probe specific interactions. nih.govnih.gov The GABA receptor is a complex heteropentameric ion channel with multiple subunits (e.g., α, β, γ), and understanding how ligands bind is a significant area of academic inquiry. nih.gov

Key modifications could include:

Altering the Alkyl Side Chain: The ethyl group could be shortened to a methyl group or lengthened to a propyl group to probe for the presence of a hydrophobic pocket.

Modifying Stereochemistry: Synthesizing the (S)-enantiomer would reveal the importance of the stereocenter for molecular recognition.

Positional Isomers: Moving the aminomethyl group to a different position on the butyric acid backbone would test the required spatial arrangement of the amino and carboxyl groups for binding.

Functional Group Modification: Converting the carboxylic acid to an ester or amide could determine if a hydrogen bond donor or acceptor is critical at that position.

By correlating these structural changes with changes in binding affinity (e.g., measured by radioligand displacement assays), a detailed model of the binding site can be constructed. This fundamental research provides insights into the principles of molecular recognition in biological systems.

Table 4: Example Structural Analogs and Their Mechanistic Purpose This table is interactive. You can sort and filter the data.

| Analog Type | Structural Modification | Mechanistic Question Addressed |

|---|---|---|

| Homologs | Change ethyl group to methyl or propyl | What is the optimal size of the hydrophobic side chain for binding? |

| Stereoisomer | Synthesis of (S)-2-aminomethyl butyric acid | Is the stereochemistry at position 2 critical for recognition? |

| Positional Isomer | (R)-3-aminomethyl butyric acid | What is the required spatial distance between the amine and carboxyl groups? |

Applications of R 2 Aminomethyl Butyric Acid As a Chiral Synthon in Academic Organic Synthesis

Incorporation into Complex Natural Product Synthesis as a Chiral Building Block

Chiral building blocks are fundamental to the total synthesis of complex natural products, allowing chemists to introduce specific stereocenters with precision. Non-proteinogenic amino acids, such as β-amino acids, are valuable in this regard. They can serve as precursors to alkaloids, polyketides, and other classes of natural products. researchgate.netnih.gov A typical strategy involves using the amino acid's stereocenter as a foundational element upon which the rest of the molecule's stereochemistry is built. nih.govmdpi.com Despite the theoretical utility of (R)-2-aminomethyl butyric acid in such syntheses, no specific examples of its use in the completed total synthesis of a natural product have been documented in the surveyed literature.

Use in the Design and Synthesis of Peptidomimetics and Constrained Peptides

Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved properties, such as enhanced stability against enzymatic degradation and better bioavailability. nih.govnih.gov The incorporation of β-amino acids, like this compound, into a peptide backbone is a common strategy to create these mimics. The altered backbone structure can induce specific secondary structures, such as turns and helices, leading to conformationally constrained peptides. mdpi.comresearchgate.net This structural rigidity is often crucial for potent and selective interaction with biological targets. While derivatives such as (R)-Fmoc-2-aminomethyl-3-methyl-butyric acid are noted as versatile building blocks for creating bioactive compounds, specific examples of peptidomimetics derived directly from this compound are not detailed in the available research.

Role in the Development of Novel Chiral Ligands and Catalysts

Chiral amino acids are frequently used as scaffolds for the synthesis of ligands for asymmetric catalysis. The inherent chirality of the amino acid can be transferred to the catalytic process, enabling the synthesis of enantiomerically enriched products. nih.govrsc.org These ligands are often used in complexes with transition metals like rhodium, copper, or palladium. nih.gov Furthermore, amino acids and their derivatives can themselves act as organocatalysts, facilitating reactions through mechanisms like enamine or iminium ion formation. The structure of this compound, with its stereocenter and two functional groups (amine and carboxylic acid), makes it a plausible candidate for such applications. However, a review of the literature did not yield any specific instances of its use in the development of a novel chiral ligand or catalyst for asymmetric synthesis.

Application in the Construction of Macrocyclic Scaffolds and Heterocyclic Systems

Amino acids are versatile starting materials for the synthesis of both macrocycles and nitrogen-containing heterocycles due to their bifunctional nature. The amine and carboxylic acid groups can undergo various cyclization reactions. nih.gov Macrocyclization is a key strategy in drug discovery to create compounds that can tackle challenging biological targets, such as protein-protein interactions. nih.gov Similarly, heterocyclic chemistry is a vast field, with nitrogen-containing rings forming the core of countless pharmaceuticals. beilstein-journals.org Amino acids can be elaborated into a wide array of heterocyclic systems, including piperidines, pyridines, and quinazolines. nih.govbeilstein-journals.org While these synthetic strategies are well-established, no published research could be found that specifically employs this compound as a building block for the construction of novel macrocyclic scaffolds or heterocyclic systems.

Emerging Research Frontiers and Future Directions for R 2 Aminomethyl Butyric Acid

Integration with Flow Chemistry and Automated Synthesis Platforms for Enhanced Production

The demand for enantiomerically pure compounds like (R)-2-aminomethyl butyric acid has catalyzed a shift from traditional batch processing to more efficient and sustainable manufacturing methods. Continuous flow chemistry, integrated with automated synthesis platforms, represents a significant leap forward in this endeavor. nih.govumontreal.caacs.orgfrontiersin.orgnih.gov

Flow chemistry offers numerous advantages over batch synthesis, including superior control over reaction parameters such as temperature, pressure, and mixing, leading to enhanced reaction rates, higher yields, and improved safety profiles. nih.govumontreal.ca For the synthesis of chiral amines and their derivatives, continuous flow processes can facilitate reactions that are difficult to control in batch, such as those involving hazardous reagents or unstable intermediates. whiterose.ac.uk The ability to perform multi-step syntheses in a continuous fashion without the need for isolating intermediates significantly streamlines the production process. nih.gov

Automated synthesis platforms, when coupled with flow reactors, enable high-throughput screening of reaction conditions and catalysts, accelerating the optimization of synthetic routes to this compound. umontreal.caacs.org This integration allows for rapid exploration of a wide range of variables, leading to the identification of optimal conditions for maximizing yield and enantioselectivity. The development of immobilized catalysts and enzymes in packed-bed reactors further enhances the efficiency of continuous flow systems, allowing for catalyst recycling and simplifying product purification. whiterose.ac.ukbohrium.com

| Parameter | Batch Synthesis | Flow Chemistry |

| Heat Transfer | Limited by surface area-to-volume ratio | Excellent, due to high surface area-to-volume ratio |

| Mass Transfer | Often diffusion-limited | Enhanced due to small channel dimensions |

| Safety | Higher risk with exothermic reactions and hazardous materials | Inherently safer due to small reaction volumes |

| Scalability | Challenging, often requires re-optimization | More straightforward "scaling-out" by running reactors in parallel |

| Process Control | Difficult to maintain precise control | Precise control over temperature, pressure, and residence time |

This table provides a comparative overview of the key features of batch synthesis versus flow chemistry, highlighting the advantages of the latter for the production of specialized chemicals like this compound.

Development of New Biocatalysts and Engineered Enzymes for Enantioselective Transformations

Biocatalysis has emerged as a powerful and green alternative to traditional chemical synthesis for the production of chiral compounds. The development of novel biocatalysts and the engineering of existing enzymes are pivotal in advancing the enantioselective synthesis of this compound. researchgate.netnih.govdovepress.comacs.org

Engineered enzymes, such as transaminases, amine dehydrogenases, and imine reductases, offer exquisite stereoselectivity, often yielding products with very high enantiomeric excess. dovepress.comresearchgate.netfrontiersin.org Directed evolution and rational protein design are key strategies employed to tailor enzymes for specific substrates and reaction conditions. dovepress.com For instance, transaminases can be engineered to accept a broader range of substrates, enabling the asymmetric synthesis of various chiral amines from their corresponding ketones. dovepress.com Similarly, amine dehydrogenases can be modified to improve their activity and stability for the reductive amination of keto acids. frontiersin.orgresearchgate.net

Recent research has focused on dynamic kinetic resolution processes, where an in-situ racemization of the starting material is coupled with an enantioselective enzymatic reaction, allowing for theoretical yields of the desired enantiomer to approach 100%. nih.govresearchgate.net The discovery and engineering of novel enzymes from diverse microbial sources continue to expand the biocatalytic toolbox for the synthesis of complex chiral molecules. acs.org

| Enzyme Class | Reaction Type | Advantages for this compound synthesis |

| Transaminases (TAs) | Asymmetric amination of a prochiral ketone | High enantioselectivity, mild reaction conditions. bohrium.comdovepress.com |

| Amine Dehydrogenases (AmDHs) | Reductive amination of a keto acid | Can use ammonia (B1221849) as the amine donor, high atom economy. frontiersin.orgresearchgate.net |

| Imine Reductases (IREDs) | Asymmetric reduction of imines | Complements other enzymatic approaches, can be used in dynamic kinetic resolutions. researchgate.net |

| Nitrilases/Nitrile Hydratases | Hydrolysis of β-aminonitriles | Provides an alternative synthetic route from readily available precursors. researchgate.net |

This interactive table summarizes key enzyme classes that are instrumental in the biocatalytic production of chiral amines and amino acids, with specific relevance to the synthesis of this compound.

Advanced Materials Science Applications Utilizing Chiral Building Blocks

The inherent chirality of this compound makes it a valuable building block for the creation of advanced materials with unique properties. As a β-amino acid, it can be incorporated into peptides and polymers to induce specific secondary structures and functionalities. publish.csiro.aunih.govbenthamscience.com

β-peptides, oligomers composed of β-amino acids, can fold into stable helical structures, known as foldamers, that are resistant to proteolytic degradation. publish.csiro.aubenthamscience.com The incorporation of this compound into these structures can influence their folding patterns and biological activity. These novel biomaterials have potential applications in drug delivery, tissue engineering, and as antimicrobial agents. nih.govnih.gov

Furthermore, the principle of chirality transfer from the molecular level to the macroscopic scale is a burgeoning area of materials science. rsc.orgrsc.orgnih.govnih.gov Chiral molecules like this compound can direct the self-assembly of larger structures, leading to the formation of chiral nanostructures with interesting optical, electronic, and catalytic properties. rsc.orgrsc.orgnih.gov These self-assembled materials could find applications in chiral sensing, asymmetric catalysis, and chiroptical devices. The ability to control the handedness of these hierarchical structures is a key area of ongoing research. nih.gov

| Material Type | Potential Role of this compound | Potential Applications |

| β-Peptide Foldamers | As a chiral monomer to control helical structure and stability. publish.csiro.aubenthamscience.com | Proteolytically stable therapeutics, antimicrobial agents, enzyme inhibitors. nih.gov |

| Chiral Polymers | Inducing chirality in the polymer backbone, leading to unique material properties. | Chiral separation media, sensors, and catalysts. |

| Self-Assembled Nanomaterials | Directing the formation of hierarchical chiral structures through non-covalent interactions. rsc.orgrsc.org | Chiroptical devices, asymmetric catalysts, and chiral recognition platforms. nih.gov |

| Functionalized Hydrogels | Providing cell-adhesive properties and influencing the mechanical properties of the hydrogel matrix. nih.gov | Tissue engineering and regenerative medicine. nih.gov |

This table outlines the potential applications of this compound as a chiral building block in the development of advanced materials.

Exploration of Novel Reaction Pathways and Transformative Methodologies

The quest for more efficient and versatile methods for synthesizing chiral β-amino acids continues to drive innovation in organic chemistry. Researchers are exploring novel reaction pathways and transformative methodologies that offer advantages over classical synthetic routes. nih.govillinois.edursc.org

Catalytic asymmetric synthesis has seen significant advancements, with the development of new transition-metal catalysts and organocatalysts for the enantioselective synthesis of β-amino acids. nih.govrsc.org Methods such as the asymmetric Mannich reaction, conjugate additions, and hydrogenation of enamines are continually being refined to improve their efficiency and scope. rsc.org Copper-catalyzed hydroamination of α,β-unsaturated carbonyl compounds represents a promising direct approach to β-amino acid derivatives. nih.gov

Recent strategies have focused on the development of more atom-economical and step-economical reactions. springernature.com For example, palladium-catalyzed aminocarbonylation of alkenes and nickel-catalyzed carboxylation of aziridines provide novel disconnections for the synthesis of β-amino acids from simple starting materials. illinois.edu The use of photoredox catalysis in combination with biocatalysis is also opening up new avenues for the synthesis of complex amino acids. researchgate.net Furthermore, catalytic 'hydrogen borrowing' methodologies are being explored as a waste-free approach to carbon-nitrogen bond formation. springernature.com

| Synthetic Strategy | Description | Key Advantages |

| Asymmetric Hydrogenation | Reduction of prochiral enamines or β-amino acrylates using a chiral catalyst. acs.orgresearchgate.net | High enantioselectivities and broad substrate scope. |

| Conjugate Addition (aza-Michael) | Addition of an amine nucleophile to an α,β-unsaturated carbonyl compound. beilstein-journals.org | Versatile method with various catalysts available. |

| Mannich-type Reactions | Reaction of an enolate with an imine. | A classic and reliable method for C-C and C-N bond formation. |

| Aminocarbonylation of Alkenes | Palladium-catalyzed reaction of an alkene, carbon monoxide, and an amine source. illinois.edu | Utilizes simple and abundant starting materials. illinois.edu |

| Carboxylation of Aziridines | Nickel-catalyzed ring-opening of an aziridine (B145994) with carbon dioxide. illinois.edu | Offers a direct route to β-amino acids. illinois.edu |

This interactive data table summarizes some of the novel and transformative methodologies being explored for the synthesis of β-amino acids like this compound.

Q & A

Q. What are the recommended methods for synthesizing (R)-2-aminomethyl butyric acid in laboratory settings?

Synthesis typically involves microbial fermentation or chemical routes. For microbial production, engineered E. coli strains with optimized plasmid copy numbers (e.g., pQE30 for high expression) have been used to enhance yields, though solubility of enzymes like thioesterases must be monitored . Chemical synthesis may employ esterification or acylation protocols similar to those for structurally related butyric acid derivatives, using trifluoroacetic anhydride/phosphoric acid systems .

Q. What safety precautions are necessary when handling this compound?

While specific GHS data for this compound is limited, analogous butyric acid derivatives require precautions against inhalation, skin contact, and eye exposure. Use fume hoods, PPE (gloves, lab coats), and adhere to industrial/research safety protocols outlined in GHS-aligned safety sheets for related compounds .

Q. Which spectroscopic techniques are effective for characterizing this compound?

Infrared (IR) spectroscopy is critical for identifying functional groups (e.g., carboxyl and amine moieties). Key spectral features include C=O stretching (~1700 cm⁻¹) and N-H bending (~1550 cm⁻¹). ATR-MIR-FTIR integrated with chemometric models can quantify concentrations in complex matrices .

Q. What biological pathways are influenced by this compound in in vitro studies?

Butyric acid derivatives broadly induce caspase-3-dependent apoptosis in cancer cells (e.g., HCT116 colon cancer) by disrupting cell cycle progression. Specific mechanisms may involve modulation of short-chain fatty acid receptors or histone deacetylase inhibition .

Advanced Research Questions

Q. How can microbial production of this compound be optimized using genetic engineering?

Plasmid copy number critically impacts yield: high-copy plasmids (e.g., pQE30) enhance thioesterase activity (e.g., TesAT, TesBF) but may cause insoluble expression (e.g., TesBT). Solubility tags and codon optimization should be tested. Fermentation parameters like pH (6.1–6.5) and substrate concentration (20–22% total solids) further maximize titers .

Q. How do contradictions in apoptotic effects across cancer cell lines arise, and how can they be resolved?

Discrepancies may stem from cell-specific metabolic profiles or variations in experimental conditions (e.g., exposure duration, concentration gradients). Standardized assays (e.g., caspase-3 activity, flow cytometry for cell cycle arrest) and dose-response studies across multiple lines (e.g., HCT116 vs. HeLa) are recommended to clarify mechanisms .

Q. What strategies improve the bioavailability of this compound in therapeutic applications?

Esterification (e.g., tributyrin analogs) enhances stability and absorption. Nanoencapsulation or conjugation with targeting moieties (e.g., folate receptors) can further improve tissue-specific delivery, as seen in studies on butyrate derivatives .

Q. How do fermentation parameters (pH, substrate) influence yield and purity?

Butyric acid production peaks at pH 6.1 and 22% total solids (TS%), with negligible pH impact beyond 6.1–6.5. Higher TS% correlates with increased yield but may require downstream purification (e.g., liquid-liquid extraction with ethyl heptanoate) to remove organic acids like acetic or propionic acid .

Q. What computational approaches predict enzymatic interactions of this compound?

Molecular docking (e.g., AutoDock Vina) and MD simulations can model binding to targets like HDACs or GPR109A. Structural analogs (e.g., (R)-2-amino-2-phenylacetic acid) provide templates for homology modeling .

Data Contradiction and Validation

Q. How should researchers address inconsistent reports on growth-promoting vs. apoptotic effects?

Context-dependent effects (e.g., cell type, concentration) must be systematically evaluated. Low doses may promote growth via metabolic modulation (e.g., gut microbiota studies), while higher doses induce apoptosis. Dual RNA-seq and metabolomics can elucidate dose-dependent pathways .

Q. What validation methods confirm the enantiomeric purity of synthesized this compound?

Chiral HPLC or capillary electrophoresis with cyclodextrin-based stationary phases are gold standards. Polarimetry and circular dichroism (CD) spectroscopy provide supplementary validation, as demonstrated for (R)-2-aminobutyric acid analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.